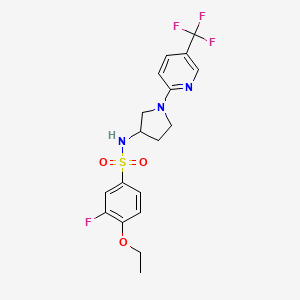

C31H22I2N4O4S2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D structure of the molecule, including bond lengths, bond angles, and any relevant stereochemistry .Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This can include its reactivity, common reactions it undergoes, and the products of these reactions .Physical And Chemical Properties Analysis

This involves understanding the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación

Metal-Organic Frameworks Development

Research on metal-organic frameworks (MOFs) has led to the synthesis of new crystalline materials, showcasing the application of C31H22I2N4O4S2 in constructing diverse inorganic structures. The study by Haiqin Lu et al. (2014) reports on three new MOFs synthesized under surfactant media, characterized by unique secondary building units and topologies. These MOFs demonstrated weak antiferromagnetic behavior and excellent catalytic activity in aerobic epoxidation of alkene, indicating their potential in catalysis and material science (Lu et al., 2014).

Acidity Characterization in Catalysts

The acidity of catalysts plays a crucial role in the efficiency of acid-catalyzed reactions, pivotal in chemical and petrochemical industries. Anmin Zheng et al. (2017) reviewed the utilization of 31P nuclear magnetic resonance (NMR) spectroscopy for acidity characterization in solid and liquid catalysts. This method provides a reliable scale for Brønsted and Lewis acidities, enhancing the understanding and development of novel catalysts with optimized performance (Zheng et al., 2017).

Nanoparticle Syntheses

Nanotechnology's advancement relies significantly on the development of novel materials, including nanoparticles. A comprehensive review by B. Cushing et al. (2004) discusses the liquid-phase syntheses of inorganic nanoparticles, emphasizing the synergy between scientific discovery and technological development. This research highlights the role of materials like C31H22I2N4O4S2 in pioneering new electronic and industrial applications (Cushing et al., 2004).

Environmental Remediation

In the context of environmental science, Wei-Rong Cui et al. (2020) developed a sp2 carbon-conjugated fluorescent covalent organic framework (COF) for the selective detection and extraction of uranium from water. This innovative application demonstrates the material's potential in addressing radioactive contamination, showcasing its utility in environmental cleanup and monitoring (Cui et al., 2020).

Photocatalytic Degradation

The study on carbon-sensitized and nitrogen-doped TiO2 for the degradation of pollutants under visible light by Penghua Wang et al. (2011) illustrates the application of C31H22I2N4O4S2 in environmental photocatalysis. This research indicates how modifying TiO2 with specific compounds can enhance its photocatalytic activity, offering a promising approach for water treatment and pollution control (Wang et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

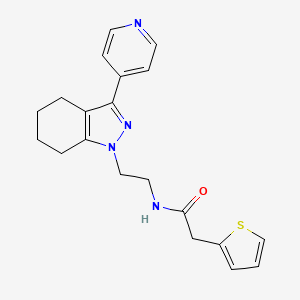

IUPAC Name |

2-N,7-N-bis(2-iodophenyl)-9-(phenylhydrazinylidene)fluorene-2,7-disulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22I2N4O4S2/c32-27-10-4-6-12-29(27)36-42(38,39)21-14-16-23-24-17-15-22(43(40,41)37-30-13-7-5-11-28(30)33)19-26(24)31(25(23)18-21)35-34-20-8-2-1-3-9-20/h1-19,34,36-37H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGWOTGEWDJLAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C2C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4I)C5=C2C=C(C=C5)S(=O)(=O)NC6=CC=CC=C6I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22I2N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

832.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2891433.png)

![N-(2-chloro-6-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2891435.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2891438.png)

![4-(Benzyloxy)-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid (non-preferred name)](/img/structure/B2891439.png)

![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2891444.png)

![N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B2891446.png)

![3-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891449.png)